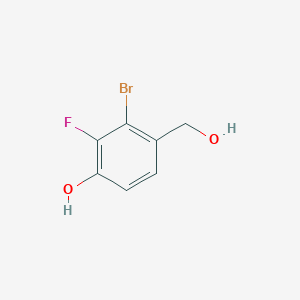

3-Bromo-2-fluoro-4-(hydroxymethyl)phenol

描述

属性

IUPAC Name |

3-bromo-2-fluoro-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDZRDIKNFVXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Protection and Halogenation

A common approach begins with protection of the phenolic hydroxyl group to avoid undesired side reactions during halogenation. For example, isopropyl protection of 3-fluorophenol has been employed to yield 1-fluoro-3-isopropoxybenzene, which is then selectively brominated to give 1-bromo-2-fluoro-4-isopropoxybenzene under controlled bromination conditions (e.g., using bromination reagents in organic solvents like acetonitrile or tetrahydrofuran).

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of phenol with 2-bromopropane and potassium carbonate | Heating in organic solvent (acetonitrile, acetone, THF, or DMF) | Formation of 1-fluoro-3-isopropoxybenzene |

| 2 | Bromination of protected phenol | Bromination reagent in organic solvent | 1-bromo-2-fluoro-4-isopropoxybenzene |

Grignard Reaction and Formylation

The brominated intermediate undergoes Grignard reagent formation by reaction with isopropyl magnesium chloride at low temperature (-10 to 0 °C) in tetrahydrofuran. Subsequent reaction with dimethylformamide (DMF) introduces the aldehyde group at the para position relative to the fluorine, yielding 2-fluoro-4-isopropoxybenzaldehyde.

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 3 | Formation of Grignard reagent and reaction with DMF | Dropwise addition of isopropyl magnesium chloride in THF at -10 to 0 °C | 2-fluoro-4-isopropoxybenzaldehyde |

Deprotection and Hydroxymethylation

Deprotection of the isopropyl group is achieved using boron trichloride, which regenerates the free phenolic hydroxyl group. The aldehyde functionality can then be converted to the hydroxymethyl group by reduction (e.g., sodium borohydride reduction) or by direct hydroxymethylation via formaldehyde addition under acidic or basic catalysis, depending on the desired regioselectivity.

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 4 | Deprotection with boron trichloride | Controlled reaction conditions | 2-fluoro-4-hydroxybenzaldehyde |

| 5 | Hydroxymethylation or reduction | Formaldehyde condensation or NaBH4 reduction | 3-Bromo-2-fluoro-4-(hydroxymethyl)phenol |

Electrophilic aromatic substitution (EAS) is often employed to introduce bromine and fluorine substituents. The regioselectivity is influenced by the directing effects of substituents already present on the phenol ring. For example, fluorine is an ortho/para director, while bromine is a meta director relative to hydroxyl groups. Controlled bromination in the presence of fluorinated phenols can yield the desired substitution pattern with careful control of reaction conditions such as temperature, solvent, and reagent stoichiometry.

Hydroxymethylation can be achieved by reaction of the phenol with formaldehyde under acidic or basic conditions, forming the hydroxymethyl group at the ortho or para position, depending on sterics and electronics. Protecting groups may be used to prevent side reactions or over-substitution.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile, tetrahydrofuran, DMF, acetone | Choice affects reaction rate and selectivity |

| Temperature | 0 to 80 °C (varies by step) | Low temperatures favor Grignard formation; moderate heating for substitution |

| Molar Ratios | Phenol : base : alkylating agent ~ 1 : 1.8-2.3 : 1.2-1.4 | Optimized for maximum yield |

| Bromination Reagents | N-bromosuccinimide (NBS), bromine | Used under controlled addition to avoid polybromination |

| Deprotection Agents | Boron trichloride (BCl3) | Effective for removing isopropyl protection |

- Data Table: Summary of Key Steps and Yields

| Step | Reaction Type | Key Reagents | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Protection | Alkylation | 2-bromopropane, K2CO3 | 85-90 | Protects phenol hydroxyl |

| Bromination | Electrophilic substitution | Bromination reagent | 80-88 | Regioselective bromination |

| Grignard Formation & Formylation | Organometallic reaction | Isopropyl magnesium chloride, DMF | 75-85 | Introduces aldehyde group |

| Deprotection | Dealkylation | Boron trichloride | 90-95 | Regenerates phenol |

| Hydroxymethylation | Reduction or condensation | NaBH4 or formaldehyde | 70-80 | Converts aldehyde to hydroxymethyl |

- The use of isopropyl as a protecting group for phenolic hydroxyls is advantageous due to its stability under bromination and Grignard conditions and ease of removal with boron trichloride.

- Grignard reagent formation at low temperatures (-10 to 0 °C) is critical to prevent side reactions and ensure high selectivity for formylation with DMF.

- Hydroxymethylation via formaldehyde condensation requires careful pH control to favor mono-substitution and prevent polymerization or multiple substitutions.

- The sequence of halogenation before hydroxymethylation is essential to achieve the correct substitution pattern.

- Alternative direct hydroxymethylation of halogenated phenols without protection is challenging due to competing side reactions and lower regioselectivity.

- Industrial synthesis may optimize solvents, catalysts, and reaction times to maximize yield and purity while minimizing environmental impact.

The preparation of this compound involves a multi-step synthetic route combining protection, selective halogenation, organometallic formylation, deprotection, and hydroxymethylation. The process benefits from careful control of reaction conditions, choice of protecting groups, and reagent stoichiometry to achieve high purity and yield. The described methods are supported by patent literature and research studies, providing a robust framework for laboratory and industrial synthesis of this compound.

化学反应分析

3-Bromo-2-fluoro-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the bromine or fluorine substituents.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Medicinal Chemistry

Antioxidant Activity

Research indicates that phenolic compounds, including 3-Bromo-2-fluoro-4-(hydroxymethyl)phenol, exhibit antioxidant properties. These compounds can protect human cells from oxidative stress, which is linked to various diseases, including cancer . The hydroxymethyl group enhances the compound's ability to scavenge free radicals, making it a candidate for further study in therapeutic applications.

Synthesis of Pharmaceutical Intermediates

This compound serves as a precursor in the synthesis of various pharmaceutical intermediates. For instance, it can be utilized in the synthesis of complex molecules through electrophilic aromatic substitution reactions. Its bromine and fluorine substituents can facilitate further functionalization, enabling the development of new drug candidates .

Materials Science

Polymer Additives

this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The presence of bromine and fluorine atoms contributes to flame retardancy, making it suitable for applications in safety materials and construction .

Coatings and Adhesives

Due to its chemical structure, this compound can be used in formulating coatings and adhesives that require high durability and resistance to environmental degradation. Its hydroxymethyl group can participate in cross-linking reactions, improving the overall performance of these materials .

Environmental Applications

Bioremediation Agents

The compound's structural features may allow it to act as a bioremediation agent for pollutants. Its ability to interact with various environmental contaminants could facilitate the degradation or immobilization of hazardous substances in soil and water .

Analytical Chemistry

In analytical applications, this compound can serve as a standard or reference material in chromatographic techniques such as HPLC and GC-MS due to its well-defined chemical properties .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antioxidant Properties | Medicinal Chemistry | Demonstrated significant free radical scavenging activity compared to other phenolic compounds. |

| Synthesis of New Drug Candidates | Pharmaceutical Chemistry | Successfully utilized as a precursor for synthesizing novel anti-cancer agents with improved efficacy. |

| Development of Flame Retardant Polymers | Materials Science | Enhanced thermal stability and reduced flammability when incorporated into polymer blends. |

| Environmental Remediation | Environmental Science | Showed potential for degrading organic pollutants in contaminated water sources during laboratory tests. |

作用机制

The mechanism by which 3-Bromo-2-fluoro-4-(hydroxymethyl)phenol exerts its effects involves interactions with specific molecular targets. For instance, the phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bromine and fluorine atoms may also participate in halogen bonding, further modulating the compound’s biological activity. Pathways involved in its action include oxidative stress response and signal transduction.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 3-bromo-2-fluoro-4-(hydroxymethyl)phenol with structurally related bromophenols and hydroxymethylphenols, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Comparative Findings

Substituent Position Effects: Halogen Placement: Bromine at C3 in the target compound (vs. C2 or C4 in others) reduces electron density at the phenolic ring, enhancing electrophilic substitution resistance. Fluorine at C2 further stabilizes the structure via inductive effects . Hydroxymethyl Position: Para-substituted hydroxymethyl groups (as in the target compound) improve steric accessibility for polymerization in phenolic resins compared to ortho-substituted analogs .

Reactivity and Stability: The hydroxymethyl group in the target compound mitigates rapid hepatic glucuronidation, a common issue with phenolic drugs. This property is shared with 5-Hydroxymethyl-2-furfural (5-HMF), a bioisostere used in neurological drug design . Bromine’s electron-withdrawing effect increases acidity (pKa ~8.5) compared to non-halogenated hydroxymethylphenols (pKa ~10), enhancing solubility in polar solvents .

Polymer Chemistry: Unlike classic phenol-formaldehyde resins, hydroxymethyl-substituted bromophenols (e.g., the target compound) reduce free formaldehyde emissions by 84–99% during resin curing, as observed in polyamine-catalyzed systems .

Table 2: Physicochemical Properties

Research Implications and Limitations

- Synthetic Challenges : The target compound’s fluorine substituent complicates traditional coupling reactions, necessitating optimized catalysts (e.g., Pd/C with polyamines) .

- Contradictory Evidence: While hydroxymethylphenols generally improve resin stability , some studies note reduced crosslinking efficiency in wood impregnation compared to non-hydroxymethylated analogs .

生物活性

3-Bromo-2-fluoro-4-(hydroxymethyl)phenol, with the CAS number 1807033-50-6, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrF1O1. The presence of bromine and fluorine atoms in its structure contributes to its unique reactivity and biological properties. The hydroxymethyl group enhances its solubility in biological systems, which is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material : The synthesis begins with 3-bromo-2-fluorophenol.

- Hydroxymethylation : The introduction of the hydroxymethyl group can be achieved through a reaction with formaldehyde in the presence of an acid catalyst.

- Purification : The final product is purified using standard organic synthesis techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that phenolic compounds often exhibit antimicrobial activity. A study on related compounds showed significant effects against various pathogens, including Staphylococcus aureus and Candida albicans, suggesting that this compound may possess similar properties due to structural similarities .

Enzyme Inhibition

Phenolic compounds are known to inhibit various enzymes. For instance, structure-activity relationship studies on brominated phenols have demonstrated their potential as dual aromatase and sulfatase inhibitors . Given the structural characteristics of this compound, it may also interact with these enzymes, although specific studies are needed to confirm this.

Structure-Activity Relationship (SAR)

The SAR studies of phenolic compounds indicate that the position and type of substituents significantly influence biological activity. For example:

Case Studies

- Antimicrobial Activity : A study reported that related brominated phenols exhibited significant antimicrobial effects against Gram-positive bacteria and fungi. This suggests that this compound could be explored for similar applications in treating infections .

- Enzyme Inhibition : In a comparative analysis of various halogenated phenols, it was found that modifications at the ortho or para positions led to enhanced inhibition of aromatase enzymes. This indicates that further investigation into the enzyme-inhibitory properties of this compound could yield valuable insights into its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。